2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine
Description
2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine is a heterocyclic aromatic amine. It is structurally characterized by an imidazo[4,5-b]pyridine core with a chlorine atom at the second position, a methyl group at the first position, and a phenyl group at the sixth position. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Properties
IUPAC Name |
2-chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c1-17-11-7-10(9-5-3-2-4-6-9)8-15-12(11)16-13(17)14/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFVKWMIRFROSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403941 | |
| Record name | 2-chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120889-05-6 | |
| Record name | 2-Chloro-1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120889-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection and Methylation
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Protection of Amino Groups :
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Ring Closure :
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Reaction of 3-methylamino-2-aminopyridine with TsNCCl₂ in dioxane at 80°C forms the imidazo[4,5-b]pyridine core. This step generates 2-amino-1-methylimidazo[4,5-b]pyridine with a tosyl-protected amine.
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Deprotection with hydrofluoric acid (HF) at 100°C removes the tosyl group, yielding the free amine at position 2.
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Chlorination at the 2-Position
The conversion of the 2-amino group to a chloro substituent is achieved via diazotization and Sandmeyer reaction :
Diazotization
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The amine is treated with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form a diazonium salt intermediate.
Chloride Substitution
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The diazonium salt is reacted with copper(I) chloride (CuCl) in aqueous HCl, replacing the amino group with a chlorine atom. This yields 2-chloro-1-methylimidazo[4,5-b]pyridine with high regioselectivity.
Typical Conditions :
To enable the introduction of the phenyl group, bromination at position 6 is performed:
Electrophilic Aromatic Substitution
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2-Chloro-1-methylimidazo[4,5-b]pyridine is dissolved in glacial acetic acid and treated with bromine (Br₂) at 100°C.
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The reaction proceeds via electrophilic substitution, with bromine directed to position 6 by the electron-donating methyl group at position 1.
Reaction Parameters :
Alternative Synthetic Routes
Direct Chlorination During Ring Closure
Sequential Functionalization
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An alternative approach involves brominating 2-chloro-1-methylimidazo[4,5-b]pyridine at position 6 first, followed by Suzuki coupling. This sequence minimizes side reactions associated with early-stage phenyl group introduction.
Comparative Analysis of Methods
| Method | Key Step | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Diazotization | Sandmeyer reaction | 70–85 | High regioselectivity | Requires handling of diazonium salts |
| Integrated chlorination | TsNCCl₂ cyclization | 50–65 | Fewer steps | Risk of byproduct formation |
| Sequential bromination | Electrophilic substitution | >95 | Scalable for industrial production | Harsh acidic conditions |
Industrial-Scale Considerations
For large-scale synthesis, continuous flow reactors are employed to enhance efficiency and safety during exothermic steps like bromination. Automated purification systems using reverse-phase chromatography ensure high purity (>98%) of the final product.
Challenges and Optimization
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Chlorine Stability : The 2-chloro group is susceptible to hydrolysis under basic conditions, necessitating pH-controlled environments during coupling reactions.
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Palladium Residue : Catalyst removal is critical for pharmaceutical applications. Liquid-liquid extraction with EDTA solutions reduces palladium content to <10 ppm .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the second position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: The phenyl group can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution Products: Depending on the nucleophile, products can include 2-amino, 2-thio, or 2-alkoxy derivatives.
Oxidation Products: N-oxides of the imidazo[4,5-b]pyridine ring.
Reduction Products: Amines or partially reduced imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
Pharmacological Properties
2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine is part of a class of compounds known for their diverse biological activities. Some key pharmacological properties include:
- Anticancer Activity : This compound has been studied for its potential role in cancer treatment due to its ability to inhibit specific enzymes involved in tumor growth. For instance, derivatives of imidazo[4,5-b]pyridine have shown promise as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in cancer progression and inflammation .
- Antimicrobial Effects : Recent studies have indicated that imidazo[4,5-b]pyridine derivatives exhibit antimicrobial activity against various pathogens. This characteristic makes them candidates for the development of new antibiotics .
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, particularly in the context of COX inhibition. Compounds similar to this compound have demonstrated significant COX-2 selectivity, making them potential leads for non-steroidal anti-inflammatory drugs (NSAIDs) .
Therapeutic Potential
The therapeutic applications of this compound are being actively researched:
Table 1: Summary of Therapeutic Applications
Case Studies
Several case studies highlight the effectiveness of compounds related to this compound:
- Cancer Research : A study demonstrated that similar imidazo[4,5-b]pyridine derivatives significantly inhibited tumor growth in animal models by targeting COX pathways .
- Antimicrobial Testing : In vitro tests showed that derivatives exhibited inhibition against Staphylococcus aureus and Bacillus cereus, suggesting their potential as new antibiotics .
- Inflammation Models : Research indicated that certain derivatives reduced inflammation markers in animal models by selectively inhibiting COX-2 without affecting COX-1 activity .
Mechanism of Action
The mechanism of action of 2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s effects on cellular pathways can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Similar structure but with an amino group instead of a chlorine atom.
2-Methyl-1-phenylimidazo[4,5-b]pyridine: Lacks the chlorine atom at the second position.
2-Chloro-1-phenylimidazo[4,5-b]pyridine: Lacks the methyl group at the first position.
Uniqueness
2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine is unique due to the presence of both a chlorine atom and a methyl group, which can influence its reactivity and biological activity. The combination of these substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine is a heterocyclic aromatic amine that has garnered attention for its potential biological activities. This compound is structurally characterized by a chlorine atom at the second position, a methyl group at the first position, and a phenyl group at the sixth position of the imidazo[4,5-b]pyridine core. This article will explore its biological activity, mechanisms of action, and relevant research findings.
DNA Interaction and Mutagenicity
Similar compounds to this compound have been shown to interact with DNA, leading to damage and mutations. These interactions can result in gene mutations and chromosomal anomalies in various cell types, including rodent cells and bacteria. The compound's ability to induce DNA damage is a crucial aspect of its biological activity.
Biochemical Pathways
Research indicates that this compound may influence several biochemical pathways. It has been associated with changes in gene expression related to the JAK/STAT and MAPK signaling pathways, which are critical in inflammation, cancer progression, and metabolic disorders .
Cellular Effects
The compound modulates cellular functions by affecting gene expression and influencing cell signaling pathways. This modulation can lead to alterations in cellular metabolism and responses to stressors or toxins.
Antimicrobial Properties
Preliminary studies suggest that this compound may exhibit antimicrobial properties. Similar compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .
Case Studies
In one study examining the effects of various alkaloids, compounds structurally related to this compound showed significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . These findings highlight the potential for this compound as a lead structure in the development of new antimicrobial agents.
Toxicological Studies
Toxicological assessments have revealed that compounds similar to this compound can induce adverse effects in biological systems. For instance, studies have shown that exposure can lead to increased rates of DNA adduct formation, which is often a precursor to carcinogenesis .
Comparative Analysis
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Potential antimicrobial; DNA-damaging | DNA interaction leading to mutations |
| 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine | Carcinogenic; induces gene expression changes | Similar DNA interaction; involved in cancer pathways |
| 2-Methyl-1-phenylimidazo[4,5-b]pyridine | Moderate mutagenicity; less studied | Potentially less reactive than chlorinated analogs |
Q & A
Q. Basic Research Focus
- Spectroscopic Methods :
- Chromatography :
- HPLC : Monitor purity using reverse-phase C18 columns with UV detection at 254 nm .
- Stability Testing : Assess degradation under varying pH (3–9) and temperature (4°C to 37°C) using accelerated stability protocols .
What enzymatic pathways are involved in the metabolic activation of this compound, and how do they differ across species?
Q. Advanced Research Focus
- Human Metabolism :
- Rodent Metabolism :
- Detoxification Dominance : Higher expression of CYP2C and CYP3A isoforms leads to detoxified products (e.g., ring-hydroxylated derivatives), reducing genotoxicity compared to humans .
Methodological Insight : Species-specific metabolism is studied using liver microsomes with isoform-specific inhibitors (e.g., furafylline for CYP1A2) .
- Detoxification Dominance : Higher expression of CYP2C and CYP3A isoforms leads to detoxified products (e.g., ring-hydroxylated derivatives), reducing genotoxicity compared to humans .
How can conflicting data on metabolic byproducts between in vitro and in vivo models be resolved?
Q. Advanced Research Focus
- Discrepancy Source : In vitro models (e.g., microsomes) lack tissue-specific transporters and cofactors, while in vivo models account for systemic absorption and excretion.
- Resolution Strategies :
- Cross-Species Comparisons : Use transgenic mice expressing human CYP1A2 to reconcile metabolic profiles .
- Advanced Analytics : LC-MS/MS quantifies low-abundance metabolites (e.g., DNA adducts like N-(deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) in tissues .
What analytical techniques are recommended for quantifying this compound in biological matrices?
Q. Basic Research Focus
- Sample Preparation : Solid-phase extraction (C18 cartridges) with recovery rates >85% .
- Quantification :
What computational methods predict the interaction between this compound and cytochrome P450 enzymes?
Q. Advanced Research Focus
- Docking Simulations : AutoDock Vina models ligand-enzyme interactions, identifying key binding residues (e.g., Phe226 in CYP1A2) .
- QM/MM Calculations : Assess activation energy for N-hydroxylation (ΔG‡ ~25 kcal/mol) and regioselectivity influenced by the chloro-substituent’s electron-withdrawing effects .
Validation : Correlate computational predictions with mutagenicity assays (Ames test) .
How does the chloro-substituent influence the compound’s binding affinity compared to amino or methylsulfonyl analogs?
Q. Advanced Research Focus
- Electrophilic Character : Chlorine increases electron density at C2, enhancing covalent binding to DNA (e.g., adduct formation vs. non-covalent interactions in amino analogs) .
- Comparative Studies :
- Methylsulfonyl Analogs : Exhibit higher metabolic stability but reduced mutagenicity due to steric hindrance .
- Amino Derivatives : Lower lipophilicity (logP difference = ~1.2) reduces membrane permeability .
What are the primary challenges in achieving regioselective synthesis of imidazo[4,5-b]pyridine derivatives?
Q. Basic Research Focus
- Regioselectivity Issues : Competing cyclization pathways lead to byproducts (e.g., imidazo[4,5-c]pyridine).
- Mitigation Strategies :
- Catalytic Control : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) favor desired cyclization .
- Protecting Groups : Temporary protection of reactive amines (e.g., Boc groups) directs substitution to the 6-position .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
